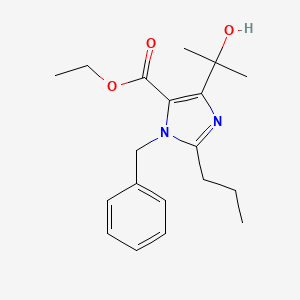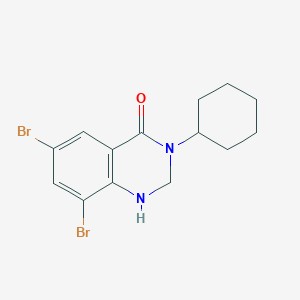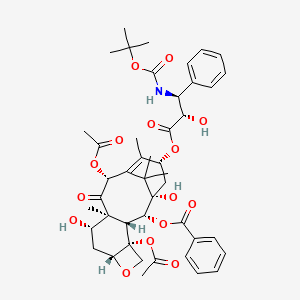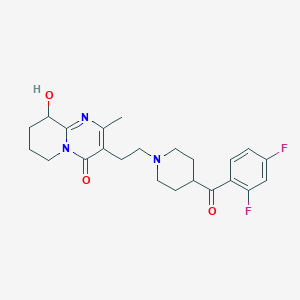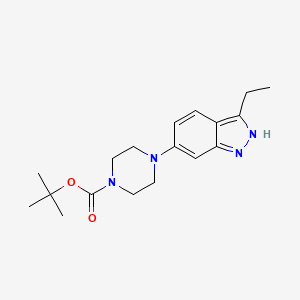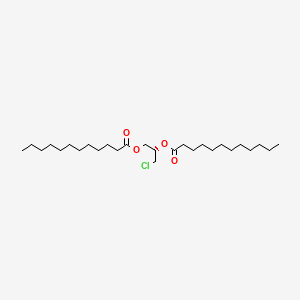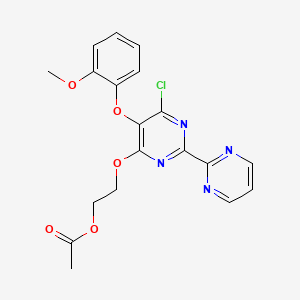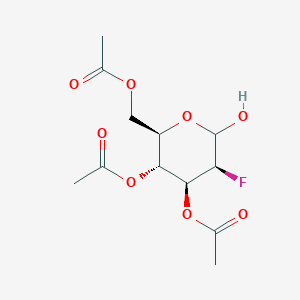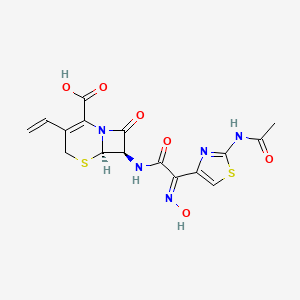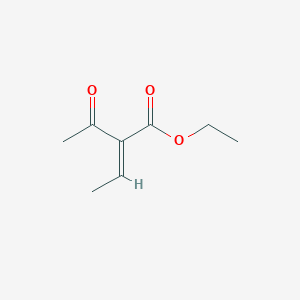
Ethyl (E)-2-acetylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Ethylideneacetoacetate is an organic compound with the molecular formula C8H12O3. It is an ester derived from acetoacetic acid and is known for its applications in various chemical syntheses. This compound is a colorless liquid with a fruity odor and is used as an intermediate in the production of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-Ethylideneacetoacetate can be synthesized through the Claisen condensation of ethyl acetate. This reaction involves the condensation of two moles of ethyl acetate in the presence of a base, typically sodium ethoxide, to form one mole of ethyl 2-Ethylideneacetoacetate and ethanol .
Industrial Production Methods: On an industrial scale, ethyl 2-Ethylideneacetoacetate is produced by the treatment of diketene with ethanol. This method is preferred due to its efficiency and the high yield of the desired product .
化学反応の分析
Types of Reactions: Ethyl 2-Ethylideneacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction of ethyl 2-Ethylideneacetoacetate yields ethyl 3-hydroxybutyrate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Sodium hydride (NaH) is often used to generate the carbanion, which then undergoes nucleophilic substitution.
Major Products Formed:
Oxidation: Acetoacetic acid derivatives.
Reduction: Ethyl 3-hydroxybutyrate.
Substitution: Various alkylated or acylated derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-Ethylideneacetoacetate is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of ethyl 2-Ethylideneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s enolate form is particularly reactive, allowing it to participate in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Ethyl Acetoacetate: Similar in structure but lacks the ethylidene group.
Methyl Acetoacetate: Similar ester but with a methyl group instead of an ethyl group.
Diethyl Malonate: Another ester used in similar synthetic applications but with a different structure.
Uniqueness: Ethyl 2-Ethylideneacetoacetate is unique due to its ethylidene group, which provides additional reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of organic compounds .
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
ethyl (E)-2-acetylbut-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3/b7-4+ |
InChIキー |
IYFLZFKSDCNELJ-QPJJXVBHSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C)/C(=O)C |
正規SMILES |
CCOC(=O)C(=CC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



